5-[(2-methylpropyl)sulfanyl]pyridin-3-ol
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Overview
Description
5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanyl group attached to a 2-methylpropyl chain at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylpropyl)sulfanyl]pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Sulfanylation: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a sulfanylating agent such as 2-methylpropyl thiol under basic conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the pyridine ring through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and selectivity.
Catalysts and Reagents: Selection of appropriate catalysts and reagents to enhance reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-methylpropyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Affecting oxidative stress pathways to induce cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylpropyl)sulfanyl]pyridin-3-ol: Similar structure but with the sulfanyl group at the 4-position.
5-[(2-Ethylpropyl)sulfanyl]pyridin-3-ol: Similar structure but with an ethyl group instead of a methyl group.
5-[(2-Methylpropyl)sulfanyl]pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a sulfanyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
112062-49-4 |
---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.3 |
Purity |
95 |
Origin of Product |
United States |
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